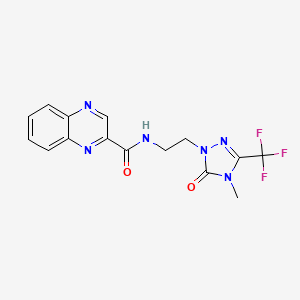
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)quinoxaline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)quinoxaline-2-carboxamide is a derivative of quinoxaline, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. Quinoxaline derivatives have been extensively studied due to their diverse pharmacological properties, including antiallergy, antidepressant, and receptor antagonist activities . The specific compound appears to be a novel entity with potential biological activity, possibly related to the compounds studied in the provided papers.
Synthesis Analysis
The synthesis of quinoxaline derivatives typically involves the condensation of 2-aminoquinoline with various reagents. For example, in the synthesis of antiallergy agents, 2-aminoquinoline-3-carboxamides were condensed with dialkyl oxalates, followed by further chemical transformations . Similarly, for the synthesis of 5-HT3 receptor antagonists, quinoxalin-2-carboxylic acid was coupled with various amines in the presence of coupling agents such as EDC·HCl and HOBt . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar approach could be employed, involving the coupling of quinoxaline-2-carboxylic acid with an appropriate amine derivative containing the 1,2,4-triazole moiety.
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is crucial for their biological activity. The presence of a carboxamide group is a common feature in these compounds, which is essential for their interaction with biological targets . The substitution pattern on the quinoxaline core and the nature of the substituents can significantly influence the compound's pharmacological profile. For instance, the presence of a carboxylic acid moiety at the 2 position was found to afford optimal potency in antiallergy agents . In the context of the compound , the presence of a 1,2,4-triazole ring and a trifluoromethyl group may confer unique biological properties, potentially affecting its binding affinity and selectivity towards biological targets.
Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, which are often utilized to modify their pharmacological properties. For example, esterification reactions are used to improve oral absorption, as seen with antiallergy agents where esters provided better oral activity . The 1,2,4-triazole ring in the compound of interest is known for its versatility in chemical reactions, which could be exploited to generate a diverse array of derivatives with different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic profile. These properties are influenced by the molecular structure and substituents present on the quinoxaline core. For instance, methoxy and ethoxy groups at specific positions on the quinoxaline ring were associated with good oral activity due to favorable absorption characteristics . The trifluoromethyl group in the compound of interest is likely to increase its lipophilicity, which could affect its ability to cross biological membranes and reach its target sites within the body.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Selective AMPA Receptor Antagonists : Analogues of quinoxaline derivatives have been synthesized and evaluated for their potential as selective AMPA receptor antagonists. These compounds, including those with modifications at the quinoxaline ring, exhibit micromolar binding affinity and selectivity towards AMPA receptors, indicating their utility in neurological research and potential therapeutic applications (Catarzi et al., 2004).
5-HT3 Receptor Antagonists : Quinoxalin-2-carboxamides have been designed, synthesized, and pharmacologically evaluated as serotonin type-3 (5-HT3) receptor antagonists. These findings suggest their applicability in addressing conditions related to the 5-HT3 receptor, such as gastrointestinal disorders or as antiemetic agents in chemotherapy (Mahesh et al., 2011).
Peripheral Benzodiazepine Receptors Visualization : Novel quinoline-2-carboxamide derivatives have been labeled for potential use as radioligands in the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) with positron emission tomography (PET), suggesting applications in neuroimaging and the study of neuroinflammation (Matarrese et al., 2001).
Anticancer Activity : New quinoxaline derivatives have been synthesized and shown to inhibit EGFR-TK (Epidermal Growth Factor Receptor Tyrosine Kinase), demonstrating significant anti-proliferative effects against various cancer cell lines. This highlights their potential as promising anticancer agents with EGFR inhibitory activity (Ahmed et al., 2020).
Antimicrobial Agents : Some novel pyrazolo[3,4-d]pyrimidine derivatives, which share a core structural resemblance with the compound , have been synthesized and exhibited antimicrobial activity. This indicates the potential of such compounds in developing new antimicrobial agents (Holla et al., 2006).
Propiedades
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N6O2/c1-23-13(15(16,17)18)22-24(14(23)26)7-6-19-12(25)11-8-20-9-4-2-3-5-10(9)21-11/h2-5,8H,6-7H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBGUVRCBDENPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=NC3=CC=CC=C3N=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-9-(3,4-dimethylphenyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2500410.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2500411.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2500415.png)
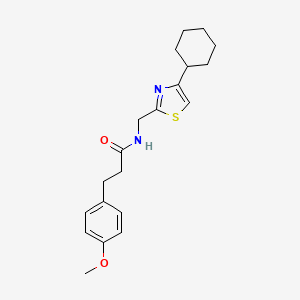
![butyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate](/img/structure/B2500418.png)
![7-Fluoro-3-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2500419.png)
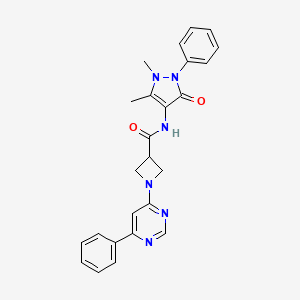

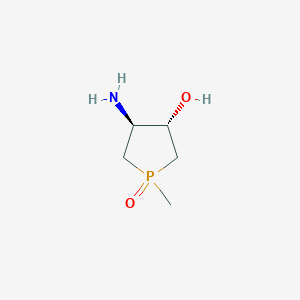
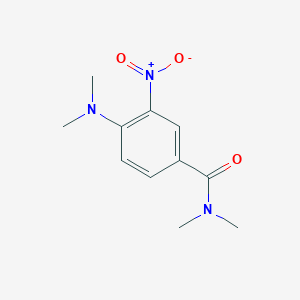
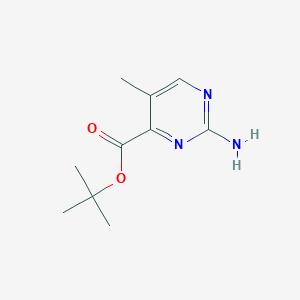
![(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide](/img/structure/B2500427.png)
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2500428.png)
![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide](/img/structure/B2500432.png)